molecular formula C15H13N3O4 B5811924 N'-[(5-nitro-2-furyl)methylene]-2-phenylcyclopropanecarbohydrazide

N'-[(5-nitro-2-furyl)methylene]-2-phenylcyclopropanecarbohydrazide

Cat. No. B5811924
M. Wt: 299.28 g/mol
InChI Key: IQWZDJURMNEOIO-CXUHLZMHSA-N
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Description

N-[(5-nitro-2-furyl)methylene]-2-phenylcyclopropanecarbohydrazide, also known as NPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a yellow crystalline solid with a molecular formula of C16H13N3O4 and a molecular weight of 315.29 g/mol. NPC has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

N'-[(5-nitro-2-furyl)methylene]-2-phenylcyclopropanecarbohydrazide exerts its biological effects by binding to specific target molecules and inhibiting their activity. For example, this compound inhibits the activity of acetylcholinesterase by binding to its active site and preventing the hydrolysis of acetylcholine. This results in an accumulation of acetylcholine in the synaptic cleft, leading to increased cholinergic neurotransmission.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including antitumor, anti-inflammatory, and antimicrobial activities. It has also been shown to have antioxidant and neuroprotective properties. This compound has been found to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

One advantage of using N'-[(5-nitro-2-furyl)methylene]-2-phenylcyclopropanecarbohydrazide in lab experiments is its high potency and specificity towards its target molecules. It can be used at low concentrations to achieve the desired biological effects. However, one limitation of using this compound is its potential toxicity towards non-target molecules. Careful dose optimization and toxicity testing are necessary to ensure its safety for use in lab experiments.

Future Directions

There are several future directions for research on N'-[(5-nitro-2-furyl)methylene]-2-phenylcyclopropanecarbohydrazide. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been proposed as a potential insecticide and herbicide. Further research is needed to explore its potential applications in these areas. Additionally, the development of novel synthesis methods and derivatives of this compound may lead to the discovery of new compounds with improved biological activities.

Synthesis Methods

N'-[(5-nitro-2-furyl)methylene]-2-phenylcyclopropanecarbohydrazide can be synthesized through the reaction between 5-nitro-2-furaldehyde and 2-phenylcyclopropanecarbohydrazide in the presence of a suitable catalyst and solvent. The reaction conditions can be optimized to obtain a high yield of the desired product. This compound can be purified by recrystallization or column chromatography.

Scientific Research Applications

N'-[(5-nitro-2-furyl)methylene]-2-phenylcyclopropanecarbohydrazide has been widely used in scientific research as a tool for studying the mechanism of action of various biological processes. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. This compound has also been found to have antitumor, anti-inflammatory, and antimicrobial activities.

properties

IUPAC Name

N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c19-15(13-8-12(13)10-4-2-1-3-5-10)17-16-9-11-6-7-14(22-11)18(20)21/h1-7,9,12-13H,8H2,(H,17,19)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWZDJURMNEOIO-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C1C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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